Z-D-Ala-NH2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

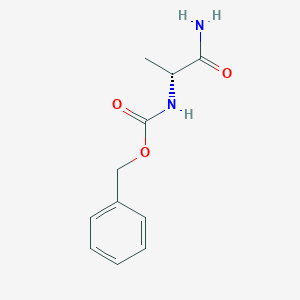

IUPAC Name |

benzyl N-[(2R)-1-amino-1-oxopropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c1-8(10(12)14)13-11(15)16-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H2,12,14)(H,13,15)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTZZSWNVVFTJRN-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)N)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical Properties of Z-D-Ala-NH2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-D-Ala-NH2, also known as N-benzyloxycarbonyl-D-alanine amide, is a synthetic amino acid derivative.[1] It is characterized by the presence of a benzyloxycarbonyl (Z) protecting group on the amino group of D-alanine, with the C-terminus as an amide. This compound is a crucial building block in peptide synthesis, offering stability and protected reactivity for the construction of more complex peptide structures.[1][2] Its application is prominent in the development of bioactive peptides and pharmaceuticals, where it can serve as a component in enzyme inhibitors and modulators.[2] This technical guide provides an in-depth overview of the core physicochemical properties of this compound, along with standard experimental protocols for their determination.

Core Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These parameters are essential for its handling, characterization, and application in synthetic and medicinal chemistry.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₄N₂O₃ | [1][2] |

| Molecular Weight | 222.25 g/mol | [2] |

| Appearance | White to off-white powder/solid | [1][2] |

| Melting Point | 129-135 °C | [2] |

| Optical Rotation [α]D²⁰ | -12 ± 2º (c=1 in acetone) | [2] |

| Solubility | Soluble in polar solvents such as water and methanol. | [1] |

| Purity | ≥ 98% (by HPLC) | [2] |

Experimental Protocols

The determination of the physicochemical properties of this compound involves a series of standard analytical techniques. Below are the detailed methodologies for the key experiments.

Determination of Melting Point

The melting point of this compound is determined using a digital melting point apparatus. A small, dry sample of the crystalline solid is packed into a capillary tube and placed in the heating block of the apparatus. The temperature is gradually increased, and the range from which the substance first begins to melt to when it becomes completely liquid is recorded as the melting point range. This range provides an indication of the purity of the compound, with a sharp melting point range being indicative of high purity.

Measurement of Optical Rotation

Optical rotation is a crucial parameter for chiral molecules like this compound and is measured using a polarimeter.[3]

-

Sample Preparation: A solution of this compound is prepared by dissolving a precisely weighed amount of the compound in a specific volume of a suitable solvent (e.g., acetone, as indicated for the reference value). The concentration is typically expressed in g/100mL.

-

Measurement: The prepared solution is placed in a polarimeter cell of a known path length (typically 1 decimeter). Monochromatic light (usually the sodium D-line at 589 nm) is passed through the sample.

-

Data Analysis: The instrument measures the angle of rotation (α) of the plane-polarized light. The specific rotation [α] is then calculated using the formula: [α] = α / (l × c) where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.[4]

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a standard method for determining the purity of this compound.

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, which is compatible with the mobile phase.

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column is commonly used.

-

Mobile Phase: A gradient of two solvents, typically water with an acid modifier (like trifluoroacetic acid) and an organic solvent (like acetonitrile), is employed.

-

Detection: A UV detector is used, typically at a wavelength where the benzyloxycarbonyl group shows strong absorbance (around 254 nm).

-

-

Analysis: The sample is injected into the HPLC system. The retention time of the main peak corresponding to this compound is recorded. The purity is determined by calculating the area of the main peak as a percentage of the total area of all peaks in the chromatogram.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates the logical workflow for the synthesis and subsequent physicochemical characterization of a compound like this compound.

Caption: Workflow for Synthesis and Characterization.

Conclusion

This compound is a foundational building block in peptide chemistry with well-defined physicochemical properties. The data and protocols presented in this guide are essential for its effective use in research and development. Adherence to these standard characterization methods ensures the quality and reliability of this reagent in the synthesis of novel peptide-based therapeutics and other advanced applications.

References

Z-D-Ala-NH2: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-D-Ala-NH2, also known as N-α-Carbobenzoxy-D-alaninamide, is a pivotal synthetic amino acid derivative. Its structure features a D-alanine core, where the amino group is protected by a benzyloxycarbonyl (Z) group, and the carboxyl group is an amide. This configuration makes it a valuable building block in solid-phase peptide synthesis (SPPS) and a key component in the development of novel peptide-based therapeutics, including enzyme inhibitors and modulators of cellular signaling pathways. This guide provides an in-depth overview of its chemical properties, relevant experimental protocols, and its role in biochemical research.

Core Molecular Data

A summary of the key quantitative and qualitative data for this compound is presented below, offering a quick reference for laboratory use.

| Property | Value |

| Molecular Formula | C₁₁H₁₄N₂O₃ |

| Molecular Weight | 222.24 g/mol [1][2] |

| CAS Number | 151378-81-3[1][2] |

| Appearance | White to off-white powder[1][3] |

| Melting Point | 129-135 °C[3] |

| Solubility | Soluble in polar solvents such as water and methanol.[1] |

| Optical Rotation | [α]D²⁰ = -12 ± 2º (c=1 in acetone)[3] |

| Purity | Typically ≥97% (HPLC)[1][3] |

| Synonyms | Z-D-Alanine amide, Cbz-D-Alaninamide, N-Alpha-Carbobenzoxy-D-Alanine Amide[1] |

Chemical Structure

The chemical structure of this compound is characterized by the presence of a benzyloxycarbonyl (Z) protecting group on the amino group of D-alanine amide. This Z-group provides stability during chemical reactions, allowing for selective modifications in peptide synthesis.

Caption: Chemical structure of this compound.

Experimental Protocols

This compound is predominantly utilized as a building block in peptide synthesis. Below is a generalized protocol for its incorporation into a peptide chain via solid-phase peptide synthesis (SPPS).

General Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol outlines the key steps for coupling an amino acid like this compound to a resin-bound peptide.

1. Resin Swelling:

-

Place the desired amount of resin (e.g., Rink amide resin for a C-terminal amide) in a reaction vessel.

-

Add N,N-Dimethylformamide (DMF) to swell the resin for at least 30 minutes.

2. Fmoc-Deprotection:

-

Drain the DMF from the swollen resin.

-

Add a 20% solution of piperidine in DMF to the resin.

-

Agitate the mixture for 20-30 minutes to remove the Fmoc protecting group from the N-terminus of the resin-bound peptide.

-

Drain the piperidine solution and wash the resin thoroughly with DMF (3-5 times).

3. Amino Acid Coupling:

-

In a separate vial, dissolve the N-protected amino acid (e.g., Fmoc-L-Leu-OH) (1.5-3 equivalents relative to the resin loading capacity), a coupling agent such as HBTU (1.5-3 eq.), and an activator base like HOBt (1.5-3 eq.) in DMF.

-

Add a tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA) (2-4 eq.), to the activation mixture and let it stand for a few minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours. To ensure complete coupling, a ninhydrin test can be performed.

4. Washing:

-

After the coupling reaction is complete, drain the reaction mixture.

-

Wash the resin thoroughly with DMF (3-5 times) followed by dichloromethane (DCM) (3-5 times) to remove any unreacted reagents and byproducts.

5. Peptide Chain Elongation:

-

Repeat the deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence. This compound would be introduced in the final coupling step if it is the N-terminal residue.

6. Cleavage and Deprotection:

-

Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.

-

This is typically achieved by treating the resin with a cleavage cocktail, commonly containing trifluoroacetic acid (TFA) and various scavengers (e.g., triisopropylsilane, water).

-

The crude peptide is then precipitated with cold diethyl ether, centrifuged, and lyophilized.

7. Purification:

-

The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Role in Signaling Pathways and Biological Activity

While specific signaling pathways directly modulated by this compound are not extensively documented, N-protected amino acids and their derivatives are known to be involved in various biological processes. Functional amino acids and their metabolites play regulatory roles in key metabolic pathways, including mTORC1, AMPK, and MAPK, which are crucial for protein synthesis, nutrient sensing, and cellular stress responses.

Furthermore, some N-acyl amino acids have demonstrated cytoprotective activities. For instance, certain lipidic amino acids have been shown to act via the Nrf2-mediated pathway, reducing intracellular reactive oxygen species (ROS) and upregulating superoxide dismutase (SOD) activity. The incorporation of this compound into peptide structures could influence their stability, conformation, and ultimately their biological activity, making it a compound of interest for designing peptides that target these pathways.

Caption: Potential involvement of this compound containing peptides in cell signaling.

Conclusion

This compound is a well-characterized and versatile building block for peptide synthesis. Its defined chemical and physical properties, combined with its utility in constructing complex peptide structures, make it an invaluable tool for researchers in chemistry, biology, and pharmacology. The provided protocols and data serve as a foundational guide for the effective application of this compound in the laboratory setting for the development of novel therapeutic agents and research probes.

References

Synthesis of Z-D-Alaninamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthetic protocols for Z-D-Ala-NH2 (N-benzyloxycarbonyl-D-alaninamide), a key building block in peptide synthesis and pharmaceutical research. Due to the limited availability of a single, comprehensive published protocol, this document outlines two primary, well-established methods for its synthesis starting from N-benzyloxycarbonyl-D-alanine (Z-D-Ala-OH): the Carbodiimide Coupling Method and the Mixed Anhydride Method. A third potential route, the Ammonolysis of a Z-D-Ala-ester, is also discussed.

Core Concepts in this compound Synthesis

The synthesis of this compound involves the formation of an amide bond between the carboxyl group of Z-D-Ala-OH and ammonia. The primary challenge is the activation of the carboxylic acid to facilitate the nucleophilic attack by ammonia, while preventing side reactions and racemization. The benzyloxycarbonyl (Z) group serves as a crucial protecting group for the amine of the D-alanine starting material.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis and characterization of this compound. It is important to note that yields are highly dependent on the specific reaction conditions and purification methods employed.

| Parameter | Carbodiimide Method (Typical) | Mixed Anhydride Method (Typical) | Characterization Data |

| Starting Material | Z-D-Ala-OH | Z-D-Ala-OH | Formula: C₁₁H₁₄N₂O₃ |

| Reagents | DCC, HOBt, Ammonia | Isobutyl chloroformate, NMM, Ammonia | Molecular Weight: 222.24 g/mol [1] |

| Typical Yield | 70-90% | 75-95% | Appearance: White to off-white solid[1] |

| Purity (Post-Purification) | >97% | >97% | Melting Point: 138-142 °C |

| Specific Rotation ([α]D) | Varies with solvent and concentration | Varies with solvent and concentration | Not consistently reported |

| ¹H NMR (DMSO-d₆, 400 MHz) | See Spectral Data section | See Spectral Data section | See Spectral Data section |

| IR (KBr, cm⁻¹) | See Spectral Data section | See Spectral Data section | See Spectral Data section |

Experimental Protocols

Method 1: Carbodiimide Coupling (DCC/HOBt)

This method utilizes dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid of Z-D-Ala-OH, with the addition of 1-hydroxybenzotriazole (HOBt) to suppress racemization and improve efficiency. The activated intermediate then reacts with ammonia.

Materials:

-

N-benzyloxycarbonyl-D-alanine (Z-D-Ala-OH)

-

Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

Ammonia (solution in a suitable solvent, e.g., 0.5 M in 1,4-dioxane or methanolic ammonia)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Dichloromethane (DCM)

Procedure:

-

Activation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Z-D-Ala-OH (1 equivalent) and HOBt (1.1 equivalents) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of DCC (1.1 equivalents) in anhydrous THF dropwise to the cooled solution over 15-20 minutes, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. A white precipitate of dicyclohexylurea (DCU) will form.

-

Amidation: Cool the reaction mixture back to 0 °C.

-

Slowly add a solution of ammonia (e.g., 0.5 M in dioxane, 2-3 equivalents) to the reaction mixture.

-

Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.

-

Work-up and Purification:

-

Filter the reaction mixture to remove the precipitated DCU.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography on silica gel (e.g., using a mobile phase of dichloromethane/methanol).

-

Method 2: Mixed Anhydride Method

This protocol involves the formation of a mixed anhydride from Z-D-Ala-OH and an alkyl chloroformate, such as isobutyl chloroformate, in the presence of a tertiary amine base like N-methylmorpholine (NMM). This activated intermediate readily reacts with ammonia.

Materials:

-

N-benzyloxycarbonyl-D-alanine (Z-D-Ala-OH)

-

Isobutyl chloroformate

-

N-methylmorpholine (NMM)

-

Ammonia (aqueous or in a suitable organic solvent)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Mixed Anhydride Formation: Dissolve Z-D-Ala-OH (1 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere.

-

Cool the solution to -15 °C in a dry ice/acetone bath.

-

Add N-methylmorpholine (NMM) (1 equivalent) and stir for 5-10 minutes.

-

Add isobutyl chloroformate (1 equivalent) dropwise, ensuring the temperature remains at -15 °C.

-

Stir the reaction mixture at -15 °C for 15-20 minutes to form the mixed anhydride.

-

Amidation: Slowly add a pre-cooled solution of ammonia (2-3 equivalents) to the reaction mixture, maintaining the temperature at -15 °C.

-

Stir the reaction at -15 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

-

Work-up and Purification:

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography as described in Method 1.

-

Method 3: Ammonolysis of a Z-D-Ala-Ester (Conceptual)

A third potential route is the ammonolysis of a corresponding ester of Z-D-Ala, such as the methyl or ethyl ester. This two-step process involves first esterifying Z-D-Ala-OH and then treating the resulting ester with ammonia.

Step 1: Esterification of Z-D-Ala-OH (General Procedure)

Z-D-Ala-OH can be converted to its methyl ester, for example, by reacting it with methanol in the presence of a catalyst such as thionyl chloride or by using trimethylsilyldiazomethane.

Step 2: Ammonolysis

The purified Z-D-Ala-OMe would then be dissolved in a solvent like methanol and saturated with ammonia gas at a low temperature (e.g., 0 °C). The reaction mixture would be sealed and stirred at room temperature for several days. The progress would be monitored by TLC. Work-up would involve evaporation of the solvent and purification as described in the previous methods. This method can be effective but may require longer reaction times.

Mandatory Visualizations

Caption: General workflow for the synthesis of this compound.

Caption: Simplified reaction pathway for the DCC/HOBt coupling method.

Conclusion

The synthesis of this compound can be reliably achieved through either the carbodiimide or mixed anhydride methods. The choice of method may depend on the availability of reagents, desired scale, and familiarity with the techniques. Both methods, when performed with care, can provide the target compound in good yield and high purity, suitable for its use in further synthetic applications. Proper purification and characterization are essential to ensure the quality of the final product for research and development purposes.

References

Z-D-Ala-NH2 in Peptide Synthesis: A Technical Guide to its Mechanism of Action and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

Z-D-Ala-NH2, or N-benzyloxycarbonyl-D-alanine amide, is a pivotal synthetic building block in modern peptide chemistry. Its unique structural features—a protected N-terminus, a D-chiral center, and a C-terminal amide—confer specific functionalities that are leveraged in the synthesis of peptides with tailored properties. This technical guide provides an in-depth exploration of the mechanism of action of this compound in peptide synthesis, detailing its role as both a chain elongator and terminator. Furthermore, this document outlines relevant experimental protocols, presents available quantitative data, and illustrates the underlying chemical principles and potential biological implications through structured diagrams. This guide is intended to serve as a comprehensive resource for researchers and professionals engaged in peptide synthesis and drug development.

Introduction to this compound

This compound is a derivative of the amino acid D-alanine. It is characterized by two key modifications:

-

N-terminal Protection: The amino group is protected by a benzyloxycarbonyl (Z) group. This protecting group is crucial in peptide synthesis as it prevents unwanted side reactions at the N-terminus, allowing for controlled, stepwise elongation of the peptide chain.[1] The Z group is stable under various coupling conditions but can be removed under specific conditions, typically through hydrogenolysis.

-

C-terminal Amidation: The carboxyl group is present as a primary amide (-CONH2). This modification is significant for several reasons. Structurally, it removes the negative charge of the carboxylate, which can influence the peptide's overall conformation and ability to cross biological membranes.[2] Functionally, many biologically active peptides are C-terminally amidated, and this modification often enhances their stability against enzymatic degradation and can be critical for receptor binding and biological activity.[3]

-

D-Configuration: The use of D-alanine, as opposed to the naturally occurring L-alanine, introduces a non-proteinogenic amino acid into the peptide chain. This can dramatically increase the peptide's resistance to proteolysis, thereby extending its in vivo half-life, a desirable characteristic for therapeutic peptides. The D-configuration can also induce specific secondary structures and alter the peptide's binding affinity to its target.

Mechanism of Action in Peptide Synthesis

The primary role of this compound in peptide synthesis is as a building block for the growing peptide chain. Its mechanism of action can be understood in the context of standard solid-phase peptide synthesis (SPPS) or solution-phase synthesis.

Role as a Chain Elongating Unit

When used as a building block in the middle of a sequence, the N-terminal Z group of this compound is first removed (deprotected) to expose the free amine. This amine then acts as a nucleophile, attacking the activated carboxyl group of the next incoming amino acid to be added to the chain. The C-terminal amide of the D-alanine residue remains inert under standard peptide coupling conditions.

The general workflow for incorporating this compound as an internal residue is as follows:

Role as a C-Terminal Capping Agent

More commonly, a derivative like Z-D-Ala-OH would be used for internal incorporation. This compound is particularly well-suited for introduction as the C-terminal residue of a peptide synthesized in solution phase or for capping a peptide chain. In this scenario, the synthesis starts with this compound, and the peptide is elongated from its N-terminus after deprotection of the Z-group. The C-terminal amide is already in place and does not participate in the reaction.

When used in solid-phase peptide synthesis (SPPS), a resin that directly yields a C-terminal amide upon cleavage, such as a Rink Amide resin, is typically employed. The synthesis would proceed by first coupling Fmoc-D-Ala-OH to the resin, followed by chain elongation, and finally cleavage to yield the D-Ala-NH2 terminated peptide. However, this compound can be used in solution-phase fragment condensation, where a peptide fragment with an activated C-terminus is coupled to the deprotected N-terminus of this compound.

The chemical logic for using a pre-amidated amino acid like this compound in a coupling reaction is illustrated below. In this case, another amino acid (AA2), which is N-terminally protected and C-terminally activated, is being coupled to the deprotected D-Ala-NH2.

References

The Solubility Profile of Z-D-Ala-NH2: A Technical Guide for Researchers

For immediate release:

This technical guide is intended for researchers, scientists, and professionals in drug development who utilize Z-D-Ala-NH2 (N-benzyloxycarbonyl-D-alaninamide) in their work. The document outlines the current understanding of its solubility in organic solvents, provides detailed experimental protocols for its determination, and presents logical workflows for solubility studies.

Executive Summary

This compound is a protected amino acid amide crucial for peptide synthesis and drug design. Its solubility is a critical parameter for reaction efficiency, purification, and formulation. This guide addresses the solubility of this compound in various organic solvents. Despite a comprehensive search of scientific literature and chemical databases, specific quantitative solubility data for this compound in a range of organic solvents remains largely unpublished. General qualitative descriptions indicate that it is a white to off-white solid soluble in polar solvents such as water and methanol. For the related compound, N-Cbz-D-Alanine, it is noted to be "almost transparent" in methanol, suggesting good solubility, but quantitative values are not provided.

Given the absence of specific data, this guide provides robust, detailed experimental protocols to enable researchers to determine the solubility of this compound in their laboratories. Furthermore, it includes visualizations of a general experimental workflow for solubility determination and a logical diagram of factors influencing peptide solubility to aid in experimental design.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) | Method of Determination | Reference |

| Methanol | |||||

| Ethanol | |||||

| Dimethyl Sulfoxide (DMSO) | |||||

| N,N-Dimethylformamide (DMF) | |||||

| Acetone | |||||

| Acetonitrile | |||||

| Dichloromethane (DCM) | |||||

| Tetrahydrofuran (THF) |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the quantitative determination of this compound solubility.

Gravimetric Method

This method is a straightforward and widely used technique for determining the solubility of a solid in a liquid.

Materials:

-

This compound

-

Selected organic solvent

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Evaporating dish or pre-weighed vials

-

Oven or vacuum desiccator

Procedure:

-

Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed container.

-

Place the container in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-72 hours). The solubility should be checked at different time points to confirm equilibrium.

-

Once equilibrium is reached, allow the solution to stand undisturbed at the set temperature for a short period to allow undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or temperature-equilibrated syringe and filter it through a membrane filter compatible with the solvent to remove any undissolved particles.

-

Transfer the clear filtrate to a pre-weighed evaporating dish or vial.

-

Evaporate the solvent under controlled conditions (e.g., in an oven at a temperature below the decomposition point of this compound or in a vacuum desiccator).

-

Once the solvent is completely removed, weigh the dish or vial containing the dried solute.

-

Calculate the solubility based on the mass of the dissolved solid and the volume of the solvent used.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for determining solubility with high accuracy and requires a smaller amount of material.

Materials:

-

This compound

-

Selected organic solvent

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Appropriate HPLC column

-

Mobile phase

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Generate a calibration curve by injecting the standard solutions into the HPLC system and recording the peak areas.

-

Prepare a saturated solution of this compound as described in steps 1-4 of the Gravimetric Method.

-

Withdraw a sample of the clear supernatant and dilute it accurately with the solvent to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated solution, which represents the solubility.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of a compound like this compound.

Caption: A general workflow for determining the solubility of this compound.

Factors Influencing Peptide Solubility

The solubility of a protected amino acid amide like this compound is influenced by a variety of factors related to both the solute and the solvent. The following diagram illustrates these relationships.

Caption: Key factors that determine the solubility of a protected amino acid amide.

Conclusion

While specific quantitative solubility data for this compound in organic solvents is not extensively documented in publicly available literature, this guide provides the necessary framework for researchers to determine these critical parameters. The provided experimental protocols offer reliable methods for generating accurate solubility data. Understanding the factors that influence solubility, as depicted in the provided diagram, will aid in the rational selection of solvents and the design of experiments. It is hoped that this guide will serve as a valuable resource for the scientific community and encourage the publication of solubility data for this important compound to facilitate future research and development.

Navigating the Quality Landscape of Z-D-Ala-NH2: A Technical Guide for Researchers

For Immediate Release

Shanghai, China – December 26, 2025 – In the intricate world of peptide synthesis and drug development, the purity and reliable sourcing of building blocks are paramount. This technical guide provides an in-depth analysis of the commercial availability and purity of N-α-Benzyloxycarbonyl-D-alanine amide (Z-D-Ala-NH2), a critical reagent in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals to aid in sourcing and quality assessment of this compound.

This compound, a protected form of the D-alanine amino acid, is a key component in the synthesis of peptides with enhanced stability and specific biological activities. The benzyloxycarbonyl (Cbz or Z) protecting group is instrumental in preventing unwanted side reactions during peptide coupling. Given its role, ensuring the high purity of this compound is a critical first step in the synthesis of peptide-based drug candidates.

Commercial Availability and Purity Specifications

A survey of prominent chemical suppliers reveals that this compound is readily available commercially. The stated purity levels are generally high, typically ≥97% or ≥98%, as determined by High-Performance Liquid Chromatography (HPLC). The compound is commonly supplied as a white to off-white powder.

For ease of comparison, the following table summarizes the purity specifications and physical properties of this compound from various commercial suppliers.

| Supplier | Stated Purity | Analytical Method | Physical Appearance | Melting Point (°C) |

| Chem-Impex | ≥ 98% | HPLC | White to off-white powder | 129-135 |

| Alfa Chemistry | 96% | Not Specified | Not Specified | Not Specified |

| BLDpharm | 97% | Not Specified | Not Specified | Not Specified |

| CymitQuimica | 97% | Not Specified | White to off-white solid | Not Specified |

Note: This data is compiled from publicly available information on supplier websites and may be subject to change. It is recommended to request a lot-specific Certificate of Analysis for the most accurate and up-to-date information.

Synthesis and Potential Impurities

The synthesis of this compound typically involves the reaction of D-alanine with benzyl chloroformate under alkaline conditions to introduce the Cbz protecting group, followed by amidation of the carboxylic acid.

Understanding the synthetic route is crucial for identifying potential impurities. Common impurities in peptide synthesis and for protected amino acids can include:

-

Starting Material Residues: Unreacted D-alanine or benzyl chloroformate.

-

Diastereomeric Impurities: The presence of the L-enantiomer (Z-L-Ala-NH2) due to racemization during synthesis.

-

Over-alkylation or Incomplete Protection: Formation of by-products due to side reactions.

-

Hydrolysis Products: Breakdown of the amide or the Cbz group.

-

Solvent Residues: Residual solvents from the synthesis and purification process.

Analytical Methodologies for Quality Control

To ensure the identity and purity of this compound, a combination of analytical techniques is employed. While suppliers often cite HPLC for purity assessment, a comprehensive quality control workflow would involve the following methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of this compound and for separating it from potential impurities. A typical method would involve a reversed-phase column.

Experimental Protocol (General):

-

Column: C18, 4.6 x 250 mm, 5 µm

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Injection Volume: 10 µL

-

Column Temperature: 25 °C

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure of this compound and for detecting impurities that may not be resolved by HPLC.

Experimental Protocol (General):

-

Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)

-

Instrument: 400 MHz or higher NMR spectrometer

-

Analysis: The proton NMR spectrum should show characteristic peaks for the benzylic protons of the Cbz group, the methyl and alpha-protons of the alanine backbone, and the amide protons. The carbon NMR will confirm the presence of all expected carbon atoms in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound and to identify unknown impurities by their mass-to-charge ratio.

Experimental Protocol (General):

-

Ionization Source: Electrospray Ionization (ESI)

-

Mode: Positive ion mode

-

Analysis: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ of this compound (C₁₁H₁₄N₂O₃, MW: 222.24 g/mol ).

Visualizing the Quality Control Workflow

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthesis and quality control processes for this compound.

Caption: Synthetic pathway for this compound.

Caption: Quality control workflow for this compound.

Conclusion

The quality of this compound is a critical determinant in the success of peptide synthesis endeavors. While commercial suppliers provide this essential building block with high stated purity, it is incumbent upon the researcher to perform rigorous in-house quality control to verify its identity and purity. By employing a multi-faceted analytical approach encompassing HPLC, NMR, and Mass Spectrometry, researchers can ensure the integrity of their starting materials, leading to more reliable and reproducible results in their drug discovery and development programs. This guide provides a foundational framework for the assessment of this compound, empowering scientists to make informed decisions in their procurement and use of this vital chemical reagent.

In-Depth Technical Guide: Z-D-Ala-NH2 (N-Benzyloxycarbonyl-D-alaninamide)

CAS Number: 151378-81-3

This technical guide provides a comprehensive overview of Z-D-Ala-NH2, also known as N-Benzyloxycarbonyl-D-alaninamide. The document is intended for researchers, scientists, and professionals in the fields of drug development, biochemistry, and medicinal chemistry. It covers the synthesis, potential biochemical applications, and relevant experimental protocols.

Physicochemical Properties

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₁₁H₁₄N₂O₃ |

| Molecular Weight | 222.24 g/mol |

| Appearance | Expected to be a white to off-white solid |

| Solubility | Likely soluble in polar organic solvents such as methanol, ethanol, and dimethylformamide. |

| Chirality | Contains a chiral center at the alpha-carbon of the D-alanine residue. |

Synthesis of this compound

The synthesis of this compound can be approached in a two-step process: first, the protection of the amino group of D-alanine with a benzyloxycarbonyl (Cbz) group, followed by the amidation of the resulting Z-D-Ala-OH.

Experimental Protocol: Synthesis of this compound

Part 1: Synthesis of N-Benzyloxycarbonyl-D-alanine (Z-D-Ala-OH)

This procedure is based on the general Schotten-Baumann reaction for the Cbz protection of amino acids.[1]

-

Dissolution: Dissolve D-alanine (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) in a flask, and cool the solution in an ice bath.

-

Addition of Protecting Group: While stirring the solution vigorously, add benzyl chloroformate (Cbz-Cl, 1.1 equivalents) dropwise. It is crucial to maintain the temperature below 5 °C during this addition.

-

Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.

-

Work-up: Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate.

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify to a pH of 2 with 1 M HCl. The product, Z-D-Ala-OH, should precipitate out of the solution.

-

Extraction: Extract the product with an organic solvent such as ethyl acetate.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Z-D-Ala-OH.

Part 2: Amidation of Z-D-Ala-OH to this compound

This is a general procedure for peptide bond formation using a coupling agent.

-

Activation: Dissolve Z-D-Ala-OH (1.0 equivalent) and a coupling agent such as 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents) in an anhydrous solvent like dichloromethane (DCM) or dimethylformamide (DMF). Cool the mixture to 0 °C in an ice bath. Add a carbodiimide coupling agent, for example, N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents), and stir for 30 minutes.

-

Amidation: Add a source of ammonia, such as a solution of ammonia in methanol or ammonium chloride with a non-nucleophilic base like diisopropylethylamine (DIEA), to the activated Z-D-Ala-OH.

-

Reaction: Allow the reaction to proceed at room temperature overnight.

-

Work-up: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

Potential Biological and Biochemical Applications

While specific studies detailing the biological activity or signaling pathway involvement of this compound are not prominent in the available literature, its structure suggests potential applications in several areas of biochemical research, particularly in enzymology. As a D-amino acid derivative, it could serve as a tool to probe the stereospecificity of enzymes.

Enzyme Inhibition and Substrate Specificity Studies

This compound can be utilized in enzyme assays to investigate its potential as an inhibitor or a substrate for various enzymes, especially proteases and peptidases. The D-configuration of the alanine residue makes it a candidate for studying enzymes that are specific for D-amino acids, which are found in bacterial cell walls.

Experimental Protocol: Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory potential of this compound against a model enzyme, such as a protease.[2][3]

-

Reagent Preparation:

-

Prepare a stock solution of the target enzyme in a suitable buffer.

-

Prepare a stock solution of the enzyme's substrate.

-

Prepare a series of dilutions of this compound in the same buffer.

-

-

Assay Setup:

-

In a microplate, add the enzyme and different concentrations of this compound. Include a control with no inhibitor.

-

Pre-incubate the enzyme and inhibitor for a defined period to allow for binding.

-

-

Initiation of Reaction:

-

Initiate the enzymatic reaction by adding the substrate to all wells.

-

-

Data Acquisition:

-

Measure the rate of product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry, fluorimetry).

-

-

Data Analysis:

-

Plot the reaction velocity as a function of substrate concentration for each inhibitor concentration.

-

Determine the mode of inhibition (e.g., competitive, non-competitive) and calculate the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

-

Signaling Pathways

Currently, there is no publicly available scientific literature that describes the involvement of this compound in any specific cellular signaling pathways. Further research would be required to elucidate any potential interactions with cellular signaling components.

Conclusion

This compound is a readily synthesizable D-amino acid derivative with potential applications in biochemical research, particularly in the study of enzyme kinetics and inhibition. While specific quantitative data on its biological activity is scarce, the provided protocols offer a foundation for its synthesis and evaluation as a modulator of enzymatic activity. Future studies are needed to explore its potential roles in biological systems and signaling pathways.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Role of the Z-Protecting Group in Amino Acid Chemistry

The strategic manipulation of functional groups is a cornerstone of modern organic synthesis, particularly in the complex assembly of peptides and proteins. Within this field, the use of protecting groups is fundamental to prevent unwanted side reactions and ensure the controlled, sequential formation of peptide bonds.[1][2] The benzyloxycarbonyl (Cbz or Z) group, introduced by Max Bergmann and Leonidas Zervas in 1932, was the first truly effective N-protecting group for amino acids and revolutionized peptide synthesis.[3][4] It transformed the field from one of uncontrolled polymerization into a precise science, enabling the creation of peptides with defined sequences.[3] This guide provides a comprehensive technical overview of the Z-group, its core chemical properties, applications in peptide synthesis, and detailed experimental protocols.

Core Concepts and Characteristics

The utility of the Z-group is rooted in a combination of key characteristics: it is easily introduced, robustly stable under a range of conditions, and can be selectively removed without affecting other parts of the peptide.[5]

-

Introduction : The Z-group is readily introduced by reacting an amino acid with benzyl chloroformate (Cbz-Cl) under basic conditions, typically following the Schotten-Baumann procedure.[3][6] This converts the highly nucleophilic primary amine into a significantly less reactive carbamate.[4]

-

Stability : A defining feature of the Z-group is its stability. It is resistant to a wide array of reaction conditions, including basic and mildly acidic media.[3] This stability makes it compatible with other protecting groups used in peptide synthesis, forming the basis of "orthogonal" protection strategies.[5][7]

-

Cleavage (Deprotection) : The Z-group is typically removed under reductive or strongly acidic conditions. This selective removal is crucial for its utility, allowing for deprotection at a specific point in a synthetic sequence.

The Role of the Z-Group in Peptide Synthesis Strategies

While modern solid-phase peptide synthesis (SPPS) is often dominated by the Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) strategies, the Z-group retains significant strategic importance.[8]

-

Orthogonal Protection : Orthogonality refers to the ability to remove one protecting group in the presence of others by using distinct chemical mechanisms.[4][5][9] The Z-group is stable to the basic conditions used for Fmoc removal (e.g., piperidine) and the moderate acidic conditions for Boc removal (e.g., trifluoroacetic acid, TFA).[7][10] This allows for its use in complex synthetic schemes, such as protecting the side chain of lysine while using Fmoc or Boc for N-terminal protection.[8]

-

Prevention of Side Reactions : In SPPS, the Z-group is strategically employed to mitigate specific side reactions. A notable example is the prevention of diketopiperazine (DKP) formation, a side reaction that can cleave the first two amino acids from the resin.[10] This is particularly problematic in sequences containing proline as the second residue. By using Z-Pro-OH instead of Fmoc-Pro-OH, the N-terminal amine remains protected, preventing the intramolecular cyclization that leads to DKP.[10]

-

Solution-Phase Synthesis : The Z-group was foundational to the development of solution-phase peptide synthesis and remains a workhorse in this area, especially for the synthesis of shorter peptides or peptide fragments.[5][8] Z-protected amino acids are often crystalline solids, which aids in their purification and handling.[6]

Data Presentation: Comparative Analysis

The choice of a protecting group strategy is dictated by the specific requirements of the target peptide, including its sequence and the presence of sensitive residues. The following tables provide a quantitative comparison of the Z-group with the more common Boc and Fmoc groups.

Table 1: Stability of Common Amino-Protecting Groups

| Reagent/Condition | Z-Group (Benzyloxycarbonyl) | Boc-Group (tert-Butyloxycarbonyl) | Fmoc-Group (9-Fluorenylmethyloxycarbonyl) |

| Strong Acid (e.g., HBr/AcOH, HF) | Labile (Cleaved)[5][6] | Labile (Cleaved)[4] | Stable |

| Moderate Acid (e.g., TFA) | Stable[8] | Labile (Cleaved)[4] | Stable |

| Base (e.g., Piperidine, DBU) | Stable[10] | Stable | Labile (Cleaved)[4] |

| Catalytic Hydrogenolysis (H₂, Pd/C) | Labile (Cleaved)[4] | Stable | Stable |

| Nucleophiles (e.g., Thiols) | Stable | Generally Stable (Scavengers often used)[4] | Stable |

Table 2: Common Deprotection Methods for the Z-Group

| Method | Reagents & Conditions | Typical Yield | Advantages & Considerations |

| Catalytic Hydrogenolysis | H₂ (1 atm), 10% Pd/C, in MeOH or EtOH, RT.[3] | >95% | Very mild, neutral pH.[4] Not suitable for peptides containing sulfur (e.g., Met, Cys) as it poisons the catalyst. |

| Catalytic Transfer Hydrogenation | 10% Pd/C, Ammonium Formate or Formic Acid, in MeOH, RT or gentle heat.[11][12] | 89-95%[12] | Avoids the use of flammable H₂ gas, making it safer and more scalable.[11] |

| Acidolysis | 33% HBr in Acetic Acid (AcOH), RT.[6] | Variable | Effective when hydrogenation is not possible. Conditions are harsh and can lead to side reactions. |

| Strong Acid Cleavage | Liquid Hydrogen Fluoride (HF) | Variable | Extremely harsh; typically used for final deprotection in Boc-based SPPS. Requires specialized equipment. |

Diagrams and Visualizations

Visualizing the chemical transformations and experimental workflows is essential for understanding the practical application of the Z-group.

Caption: Reaction scheme for the introduction of the Z-protecting group.

Caption: General workflow for Z-group removal via catalytic hydrogenolysis.

Caption: Simplified mechanism for Z-group cleavage by hydrogenolysis.

Caption: Orthogonal protection of Lysine using Fmoc, Z, and tBu groups.

Key Experimental Protocols

The following are representative, detailed protocols for the introduction and removal of the Z-protecting group.

Protocol 1: Z-Protection of an Amino Acid (Schotten-Baumann Conditions)

This protocol describes the protection of the α-amino group of a generic amino acid.

-

Dissolution : Dissolve the amino acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) with cooling in an ice bath to maintain a temperature below 5 °C.[3]

-

Addition of Cbz-Cl : While stirring the solution vigorously, add benzyl chloroformate (1.1 equivalents) dropwise. Ensure the temperature is maintained below 5 °C during the addition.[3]

-

Reaction : Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).

-

Work-up : Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate and benzyl alcohol byproduct.[3]

-

Acidification : Cool the remaining aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl. The Z-protected amino acid will typically precipitate as a white solid.[3]

-

Extraction & Isolation : Extract the product with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified Z-protected amino acid.[3]

Protocol 2: Z-Group Deprotection via Catalytic Hydrogenolysis

This is the most common and mildest method for Z-group removal.

-

Setup : In a flask equipped with a magnetic stir bar, dissolve the Z-protected compound (1.0 equivalent) in a suitable solvent such as methanol, ethanol, or ethyl acetate.[3]

-

Catalyst Addition : Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol %) to the solution.[3] Caution: Pd/C can be pyrophoric and should be handled while wet and with care.

-

Hydrogenation : Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this evacuation-backfill cycle three times to ensure an inert atmosphere. Maintain a positive pressure of H₂ (typically via a balloon or at 1 atm).[3]

-

Reaction : Stir the reaction mixture vigorously at room temperature. Monitor the reaction's completion by TLC or LC-MS.

-

Filtration : Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[3] Wash the pad with the reaction solvent to ensure complete recovery of the product.

-

Isolation : Concentrate the filtrate under reduced pressure to yield the deprotected product.

Protocol 3: Z-Group Deprotection via Catalytic Transfer Hydrogenation

This protocol offers a safer alternative to using hydrogen gas.

-

Dissolution : Dissolve the Z-protected compound (1.0 equivalent) in methanol or ethanol.[11]

-

Reagent Addition : Add 10% Pd/C catalyst (5-10 mol %) followed by a hydrogen donor such as ammonium formate (3-5 equivalents) or formic acid.[11][12]

-

Reaction : Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C). Monitor progress by TLC.

-

Work-up : Once the reaction is complete, filter the mixture through Celite® to remove the catalyst.

-

Isolation : Evaporate the solvent under reduced pressure. An aqueous work-up may be necessary to remove residual salts before final purification.

Protocol 4: Z-Group Deprotection via HBr in Acetic Acid

This protocol describes the acidolytic cleavage of the Z-group.

-

Reaction Setup : In a well-ventilated fume hood, treat the Z-protected peptide with a solution of 33% hydrogen bromide (HBr) in acetic acid.

-

Reaction : Stir the mixture at room temperature for 1-2 hours. The reaction progress can be monitored by TLC.

-

Isolation : Upon completion, precipitate the product by adding the reaction mixture to a large volume of cold, dry diethyl ether.

-

Purification : Collect the precipitated peptide hydrobromide salt by filtration, wash with ether, and dry under vacuum.

Conclusion

The benzyloxycarbonyl (Z) group holds a distinguished place in the history and current practice of amino acid chemistry. As the first protecting group to enable the rational, stepwise synthesis of peptides, it laid the groundwork for the entire field of peptide chemistry. While Fmoc and Boc strategies are prevalent in modern SPPS, the Z-group's unique stability profile ensures its continued relevance in orthogonal protection schemes, for preventing specific side reactions, and in solution-phase synthesis. A thorough understanding of its introduction, stability, and cleavage conditions is essential for researchers, scientists, and drug development professionals engaged in the synthesis of complex peptides and organic molecules.

References

- 1. Protecting group - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. benchchem.com [benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. peptide.com [peptide.com]

- 9. biosynth.com [biosynth.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. chemistry.mdma.ch [chemistry.mdma.ch]

The Dawn of Controlled Peptide Synthesis: A Technical Guide to Z-Protected Amino Acids

For Researchers, Scientists, and Drug Development Professionals

The ability to forge peptide bonds in a controlled and predictable manner is a foundational pillar of modern chemistry and biology. Before the 1930s, the synthesis of peptides was a formidable challenge, often resulting in intractable mixtures due to the bifunctional nature of amino acids. This landscape was revolutionized in 1932 by the pioneering work of Max Bergmann and Leonidas Zervas, who introduced the benzyloxycarbonyl (Cbz or Z) protecting group.[1][2][3] This development marked the advent of controlled peptide synthesis, enabling the stepwise assembly of amino acids into defined sequences and paving the way for countless advancements in biochemistry, pharmacology, and materials science.[1]

This in-depth technical guide explores the discovery and initial applications of Z-protected amino acids, providing detailed experimental protocols from the foundational era, quantitative data on the efficiency of these methods, and a discussion of the challenges and side reactions encountered by early pioneers in the field.

The Discovery: Overcoming Uncontrolled Polymerization

Prior to the Bergmann-Zervas innovation, the primary obstacle in peptide synthesis was the statistical nightmare posed by the dual reactivity of amino acids. Each amino acid possesses a nucleophilic amino group and an electrophilic carboxylic acid. Attempts to form a peptide bond by activating the carboxyl group of one amino acid would inevitably lead to its uncontrolled reaction with the amino group of other molecules of the same amino acid, resulting in a random polymerization.[1]

The genius of the Bergmann-Zervas method lay in the temporary masking of the amino group's nucleophilicity. By converting the amine into a carbamate using benzyl chloroformate, they rendered it unreactive under the conditions required for peptide bond formation.[1] The benzyloxycarbonyl group proved to be an ideal choice: it was readily introduced, stable to the conditions of carboxyl group activation and peptide coupling, and could be removed under mild conditions that left the newly formed peptide bond intact.[3]

The Chemistry: Introduction and Removal of the Z-Group

The introduction and removal of the Z-protecting group are cornerstone techniques in classical peptide synthesis. The following sections provide an overview of the mechanisms and detailed experimental protocols reflective of the initial discoveries.

Protection of the Amino Group

The Z-group is introduced by reacting an amino acid with benzyl chloroformate (Cbz-Cl) under alkaline conditions, a reaction often referred to as the Schotten-Baumann reaction. The base serves to deprotonate the amino group, enhancing its nucleophilicity, and to neutralize the hydrochloric acid generated during the reaction.

Deprotection of the Amino Group

The strategic advantage of the Z-group lies in its facile removal under conditions that do not cleave peptide bonds. The two primary methods developed early on were catalytic hydrogenation and acidolysis with hydrogen bromide in acetic acid.

-

Catalytic Hydrogenation: This mild method involves treating the Z-protected amino acid with hydrogen gas in the presence of a palladium catalyst. The reaction cleaves the benzylic C-O bond, releasing the free amine, toluene, and carbon dioxide.

-

Acidolysis: For peptides containing functional groups sensitive to hydrogenation, treatment with a solution of hydrogen bromide in glacial acetic acid effectively removes the Z-group.

Quantitative Data

The following tables summarize quantitative data for the protection of various amino acids with the benzyloxycarbonyl group and the subsequent deprotection, reflecting both historical and modern findings.

Table 1: Yields for the N-Cbz Protection of Amino Acids

| Amino Acid | Reagents and Conditions | Yield (%) |

| Glycine | Cbz-Cl, aq. NaOH, 0 °C | >90 |

| L-Alanine | Cbz-Cl, aq. NaOH, 0 °C | ~85 |

| L-Leucine | Cbz-Cl, aq. NaOH, 0 °C | ~80 |

| L-Phenylalanine | Cbz-Cl, aq. NaOH, 0 °C | ~90 |

| L-Tyrosine | Cbz-Cl, aq. NaOH, 0 °C | ~75 |

Table 2: Yields for the Deprotection of N-Cbz-Amino Acids

| N-Cbz-Amino Acid | Method | Reagents and Conditions | Yield (%) |

| Z-Glycine | Catalytic Hydrogenation | H₂, Pd/C, Methanol, RT | >95 |

| Z-Alanine | Catalytic Hydrogenation | H₂, Pd/C, Ethanol, RT | >95 |

| Z-Phenylalanine | Acidolysis | 33% HBr in Acetic Acid, RT | ~90 |

| Z-Leucine | Catalytic Hydrogenation | H₂, Pd/C, Methanol, RT | >95 |

Experimental Protocols

The following protocols are based on the original methods developed by Bergmann and Zervas and subsequent refinements, providing a glimpse into the foundational techniques of peptide synthesis.

Protocol 1: Synthesis of N-Benzyloxycarbonyl-Glycine (Z-Glycine)

Materials:

-

Glycine

-

2 M Sodium Hydroxide Solution

-

Benzyl Chloroformate

-

Diethyl Ether

-

Dilute Hydrochloric Acid

Procedure:

-

Dissolution: Dissolve 7.5 g of glycine in 50 mL of 2 M aqueous sodium hydroxide in a flask cooled in an ice bath.

-

Addition of Cbz-Cl: While vigorously stirring the cold solution, add 17.1 g (1.2 equivalents) of benzyl chloroformate dropwise. Simultaneously, add 25 mL of 4 M aqueous sodium hydroxide solution dropwise to maintain an alkaline pH.

-

Reaction: Continue stirring in the ice bath for 1 hour.

-

Work-up: Transfer the reaction mixture to a separatory funnel and extract with 50 mL of diethyl ether to remove unreacted benzyl chloroformate.

-

Acidification and Precipitation: Cool the aqueous layer in an ice bath and carefully acidify to pH ~2 with dilute hydrochloric acid. A white precipitate of N-benzyloxycarbonyl-glycine will form.

-

Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry. The product can be recrystallized from a suitable solvent like ethanol/water to yield pure Z-glycine.

Protocol 2: Synthesis of a Dipeptide (Glycyl-Alanine) using the Bergmann-Zervas Method

This protocol outlines the key steps for the synthesis of a simple dipeptide, illustrating the initial application of Z-protected amino acids.

A. Carboxyl Group Activation of Z-Glycine:

-

Suspend N-benzyloxycarbonyl-glycine in a dry, inert solvent like diethyl ether.

-

Add phosphorus pentachloride (PCl₅) portion-wise with cooling to form the corresponding acid chloride (Z-Gly-Cl).

B. Coupling Reaction:

-

Dissolve alanine methyl ester hydrochloride in a suitable solvent and neutralize with a base to obtain the free alanine methyl ester.

-

Add the freshly prepared Z-Gly-Cl solution to the alanine methyl ester solution and stir until the reaction is complete.

C. Deprotection and Saponification:

-

The resulting Z-glycyl-alanine methyl ester is then subjected to catalytic hydrogenation to remove the Z-group.

-

Subsequent saponification (hydrolysis of the methyl ester with a base) yields the final dipeptide, glycyl-alanine.

Protocol 3: Deprotection of an N-Cbz-Protected Peptide

A. Catalytic Hydrogenolysis:

Materials:

-

N-Cbz-protected peptide

-

10% Palladium on Carbon (Pd/C) catalyst

-

Methanol or Ethanol

-

Hydrogen gas source (e.g., balloon or hydrogenation apparatus)

Procedure:

-

Setup: Dissolve the N-Cbz-protected peptide in methanol or ethanol in a flask equipped with a stir bar.

-

Catalyst Addition: Carefully add 5-10 mol% of 10% Pd/C catalyst to the solution.

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times. Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

-

Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The catalyst can be pyrophoric and should be handled with care while wet.

-

Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected peptide.

B. Acidolysis with HBr in Acetic Acid:

Materials:

-

N-Cbz-protected peptide

-

33% solution of Hydrogen Bromide in Acetic Acid

-

Diethyl ether

Procedure:

-

Dissolution: Dissolve the N-Cbz-protected peptide in a 33% solution of HBr in acetic acid at room temperature.

-

Reaction: Stir the solution for 1-2 hours.

-

Precipitation: Add cold diethyl ether to the reaction mixture to precipitate the peptide as its hydrobromide salt.

-

Isolation: Collect the precipitate by filtration or centrifugation, wash with diethyl ether, and dry under vacuum.

Challenges in Early Applications: Side Reactions

While the Bergmann-Zervas method was a monumental leap forward, it was not without its challenges. Early practitioners of this new art of peptide synthesis had to contend with several side reactions, the most significant of which was racemization.

Racemization: The activation of the carboxyl group of a Z-protected amino acid can lead to the formation of an oxazolone intermediate. The alpha-proton of this intermediate is acidic and can be abstracted by a base, leading to a loss of stereochemical integrity at the alpha-carbon. While the urethane nature of the Z-group was found to suppress racemization compared to N-acyl protecting groups, it was still a concern, particularly with certain coupling methods and the presence of excess base.[4]

Conclusion

The discovery of the benzyloxycarbonyl protecting group by Bergmann and Zervas was a watershed moment in the history of chemistry. It transformed peptide synthesis from a speculative art into a rational science, enabling the creation of complex biomolecules with unprecedented precision. The principles and techniques they established laid the groundwork for the development of more advanced methods, including solid-phase peptide synthesis, and continue to be relevant in the design and synthesis of peptides for research, medicine, and materials science. This guide serves as a testament to their enduring legacy, providing a practical and historical perspective on the dawn of controlled peptide synthesis.

References

Methodological & Application

Application Notes and Protocols for the Use of Z-D-Ala-NH2 in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the incorporation of Z-D-Ala-OH to synthesize peptides with a C-terminal D-Alaninamide using solid-phase peptide synthesis (SPPS). This document outlines the principles, detailed experimental protocols, and data relevant to the use of this building block in peptide synthesis.

Introduction

The incorporation of D-amino acids into peptide sequences is a widely employed strategy to enhance their proteolytic stability, thereby increasing their in-vivo half-life and therapeutic potential. The C-terminal amide is a common feature of many biologically active peptides, often essential for their receptor binding and overall activity. The synthesis of peptides featuring a C-terminal D-Alaninamide (D-Ala-NH2) is therefore of significant interest in drug discovery and development.

This document details the use of N-α-benzyloxycarbonyl-D-alanine (Z-D-Ala-OH) in conjunction with an amide-generating resin, such as Rink Amide resin, to achieve the synthesis of peptides with a C-terminal D-Ala-NH2. The benzyloxycarbonyl (Z) group serves as a robust N-terminal protecting group. While traditionally associated with solution-phase synthesis, its application in SPPS, particularly for the first amino acid, is a valuable technique. The Z-group is stable to the basic conditions used for Fmoc deprotection and can be removed under specific conditions, offering an orthogonal protecting group strategy.

Data Presentation

While extensive quantitative data on the coupling efficiency of a wide range of Z-protected amino acids in SPPS is not broadly tabulated in the literature, the efficiency is known to be influenced by factors such as steric hindrance of the amino acid side chain, the coupling reagents used, and the reaction conditions. Generally, the coupling of Z-protected amino acids is considered efficient. For instance, loading of the first amino acid onto a resin, such as a Rink Amide resin, can achieve high loading capacities.

| Parameter | Typical Value/Range | Notes |

| Resin Loading Capacity | 0.3 - 1.0 mmol/g | Varies depending on the specific Rink Amide resin used.[1] |

| First Amino Acid Loading Yield | >90% | Can be achieved with optimized coupling protocols.[2] |

| Stepwise Coupling Efficiency | >99% | Expected for most standard amino acid couplings in SPPS to ensure high purity of the final peptide. |

| Z-Group Deprotection Yield | >95% | With optimized on-resin catalytic transfer hydrogenation conditions. |

Experimental Protocols

Protocol 1: Loading of Z-D-Ala-OH onto Rink Amide Resin

This protocol describes the manual loading of the first amino acid, Z-D-Ala-OH, onto a Rink Amide resin to initiate the synthesis of a peptide with a C-terminal D-Alaninamide.

Materials:

-

Rink Amide resin (e.g., 0.55 - 0.8 mmol/g loading capacity)[3]

-

Z-D-Ala-OH

-

Coupling reagent (e.g., HBTU, HATU, or DIC)

-

Additive (e.g., HOBt or OxymaPure)

-

Base (e.g., N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM))

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine, 20% (v/v) in DMF

-

Methanol (MeOH)

-

Solid-phase peptide synthesis vessel

-

Shaker or agitator

Procedure:

-

Resin Swelling:

-

Place the desired amount of Rink Amide resin in the synthesis vessel.

-

Add DMF (approximately 10 mL per gram of resin) and allow the resin to swell for at least 30 minutes with gentle agitation.[4]

-

Drain the DMF.

-

-

Fmoc-Deprotection of the Resin:

-

Add 20% piperidine in DMF to the swollen resin.

-

Agitate for 5 minutes, then drain.

-

Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15-20 minutes to ensure complete removal of the Fmoc group from the Rink Amide linker.[5]

-

Drain the piperidine solution and wash the resin thoroughly with DMF (5 times) and then DCM (3 times).

-

-

Activation of Z-D-Ala-OH:

-

In a separate vial, dissolve Z-D-Ala-OH (3 equivalents relative to the resin loading capacity) and an equivalent amount of HOBt in a minimal amount of DMF.

-

Add the coupling reagent (e.g., HBTU, 2.9 equivalents) to the solution.

-

Add DIPEA (6 equivalents) to the mixture and allow it to pre-activate for 1-2 minutes.

-

-

Coupling of Z-D-Ala-OH to the Resin:

-

Add the pre-activated Z-D-Ala-OH solution to the deprotected resin in the synthesis vessel.

-

Agitate the mixture at room temperature for 1-2 hours.

-

-

Monitoring the Coupling Reaction (Optional but Recommended):

-

Perform a Kaiser test on a small sample of the resin beads. A negative test (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling step should be repeated with a freshly prepared activated amino acid solution.

-

-

Washing:

-

Once the coupling is complete, drain the reaction solution.

-

Wash the resin sequentially with DMF (3 times), DCM (3 times), and finally MeOH (3 times) to remove any unreacted reagents and byproducts.

-

-

Drying:

-

Dry the resin under vacuum to a constant weight. The loading efficiency can be determined by measuring the weight gain of the resin.

-

Protocol 2: On-Resin Deprotection of the N-terminal Z-Group by Catalytic Transfer Hydrogenation

This protocol outlines a method for the selective removal of the N-terminal Z-group from the peptide-resin using catalytic transfer hydrogenation. This method is advantageous as it avoids the use of strong acids that could prematurely cleave the peptide from an acid-labile resin.

Materials:

-

Z-protected peptide-resin

-

Palladium on carbon (Pd/C), 10%

-

Hydrogen donor (e.g., Formic acid, Ammonium formate, or Triethylsilane)

-

Solvent (e.g., DMF, THF, or a mixture)

-

Inert gas (e.g., Argon or Nitrogen)

-

Reaction vessel with a stirrer

-

Filtration apparatus

Procedure:

-

Resin Preparation:

-

Swell the Z-protected peptide-resin in the chosen reaction solvent (e.g., DMF) for at least 30 minutes in the reaction vessel.

-

-

Catalyst and Hydrogen Donor Addition:

-

Under an inert atmosphere, carefully add the 10% Pd/C catalyst to the resin slurry (typically 10-20 mol% relative to the peptide loading).

-

Slowly add the hydrogen donor. For example, add formic acid (2-5 equivalents) dropwise to the stirred suspension at room temperature.[6]

-

-

Deprotection Reaction:

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the progress of the reaction by taking small samples of the resin, cleaving the peptide, and analyzing by LC-MS. The reaction is typically complete within 1-4 hours.

-

-

Catalyst Removal:

-

Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite or a similar filtration aid to remove the Pd/C catalyst.

-

Wash the resin thoroughly with the reaction solvent to ensure all traces of the catalyst are removed.

-

-

Washing:

-

Wash the deprotected peptide-resin sequentially with DMF (3 times) and DCM (3 times).

-

The deprotected peptide-resin is now ready for the next coupling step in the SPPS cycle or for final cleavage from the resin.

Visualizations

Caption: General workflow for the solid-phase synthesis of a peptide with a C-terminal D-Alaninamide using Z-D-Ala-OH.

Caption: Reaction pathway for the on-resin deprotection of the N-terminal Z-group via catalytic transfer hydrogenation.

References

Application Notes and Protocols for Standard Coupling of Z-D-Ala-NH2

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the coupling of N-benzyloxycarbonyl-D-alaninamide (Z-D-Ala-NH2), a common building block in peptide synthesis. The protocols outlined below are applicable for both solution-phase and solid-phase peptide synthesis (SPPS), employing standard and highly efficient coupling reagents.

Introduction

This compound is an N-terminally protected D-amino acid with a C-terminal amide. The D-configuration is often incorporated into peptide-based therapeutics to enhance metabolic stability against enzymatic degradation. The C-terminal amide is a common feature in many biologically active peptides. The selection of an appropriate coupling strategy is crucial to ensure high yields, minimize racemization, and maintain the integrity of the protecting groups. This document details standard coupling protocols using carbodiimide, aminium/uronium, and phosphonium-based reagents.

Data Presentation: Comparison of Common Coupling Reagents

The choice of coupling reagent significantly impacts the efficiency and success of the peptide coupling reaction. The following table summarizes the performance of several common coupling reagents for the coupling of a generic N-protected amino acid to an amine, which is representative of the coupling of an incoming amino acid to the deprotected N-terminus of a peptide chain ending in D-Ala-NH2.

| Coupling Reagent | Additive | Base | Typical Solvent(s) | Typical Reaction Time | Typical Yield (%) | Key Advantages & Disadvantages |

| DCC | HOBt | - | DCM, DMF | 2-12 h | 80-95 | Advantages: Inexpensive. Disadvantages: Produces insoluble dicyclohexylurea (DCU) byproduct, making it unsuitable for SPPS. |